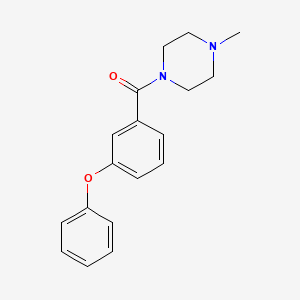![molecular formula C13H21BrN2O B5305441 N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5305441.png)
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound that features a brominated aromatic ring and a diamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxybenzyl bromide.
Amine Alkylation: The brominated intermediate is then reacted with N,N,N’-trimethylethane-1,2-diamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diamine moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- N’-[(3-chloro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-fluoro-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
- N’-[(3-iodo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine
Uniqueness
N’-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
特性
IUPAC Name |
N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-15(2)7-8-16(3)10-11-5-6-13(17-4)12(14)9-11/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMMKWTHIWNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5305363.png)

![6-Methyl-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5305383.png)
![(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5305385.png)
![N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide](/img/structure/B5305392.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)




![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5305456.png)
